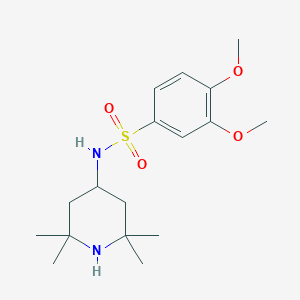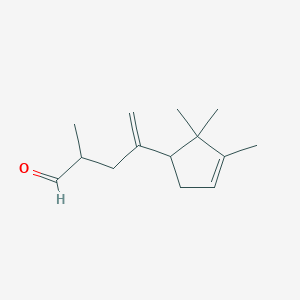
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane, also known as allicin, is a sulfur-containing compound found in garlic. It has been widely studied for its potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the modulation of various signaling pathways. Allicin has been shown to induce the production of ROS, which can lead to oxidative stress and cell death in bacteria and cancer cells. Allicin has also been shown to modulate signaling pathways involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Allicin has been shown to have a wide range of biochemical and physiological effects. In microbiology, this compound has been shown to disrupt bacterial cell membranes and inhibit the growth of fungi and viruses. In oncology, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In cardiovascular health, this compound has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in lab experiments is its wide range of potential therapeutic properties. Allicin has been shown to have antimicrobial, anti-cancer, and anti-inflammatory effects, which makes it a promising candidate for various fields of research. However, one limitation of using this compound in lab experiments is its instability. Allicin is a highly reactive compound that can easily degrade or oxidize, which may affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane research. One direction is to explore the potential of this compound as an alternative to conventional antibiotics. Due to the rise of antibiotic-resistant bacteria, there is a growing need for new antimicrobial agents. Allicin has been shown to have antimicrobial effects against a wide range of bacteria, fungi, and viruses, which makes it a promising candidate for further research. Another direction is to explore the potential of this compound in cancer therapy. Allicin has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, which makes it a potential candidate for cancer treatment. Finally, another direction is to explore the potential of this compound in cardiovascular health. Allicin has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. Further research is needed to fully understand the potential therapeutic properties of this compound and its mechanisms of action.
Synthesemethoden
Allicin is synthesized from alliin, a sulfur-containing amino acid found in garlic. When garlic is crushed or chopped, an enzyme called alliinase converts alliin into 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane. The synthesis of this compound can also be achieved through chemical methods, such as oxidation of diallyl disulfide or reaction of allyl mercaptan with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
Allicin has been studied for its potential therapeutic properties in various fields of research, including microbiology, oncology, and cardiovascular health. In microbiology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to have antimicrobial effects against a wide range of bacteria, fungi, and viruses. In oncology, this compound has been studied for its potential anti-cancer properties, including induction of apoptosis and inhibition of angiogenesis. In cardiovascular health, this compound has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.
Eigenschaften
CAS-Nummer |
169132-65-4 |
|---|---|
Molekularformel |
C10H18O2S2 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane |
InChI |
InChI=1S/C10H18O2S2/c1-3-5-8-14(12)10-6-9-13(11)7-4-2/h4,6,10H,2-3,5,7-9H2,1H3/b10-6+ |
InChI-Schlüssel |
LGWMIVLKSODPMA-UXBLZVDNSA-N |
Isomerische SMILES |
CCCCS(=O)/C=C/CS(=O)CC=C |
SMILES |
CCCCS(=O)C=CCS(=O)CC=C |
Kanonische SMILES |
CCCCS(=O)C=CCS(=O)CC=C |
Synonyme |
1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




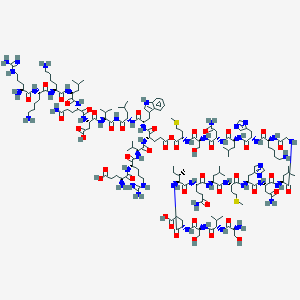
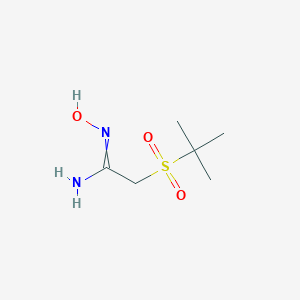
![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)
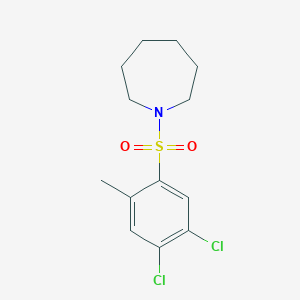
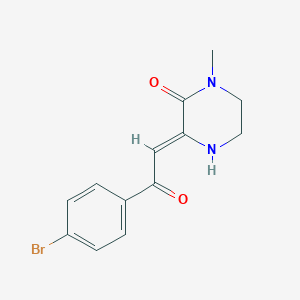
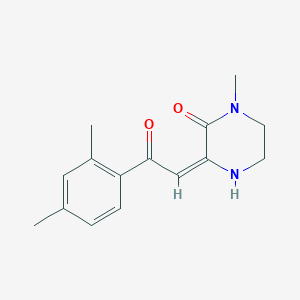
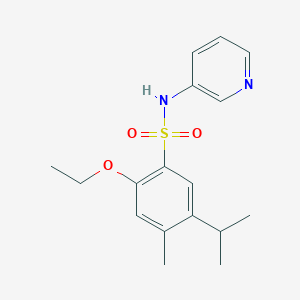
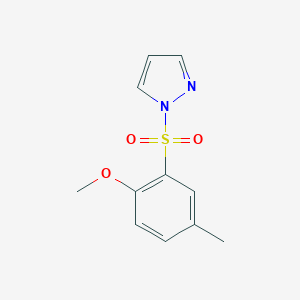
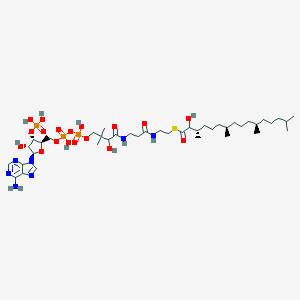
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
